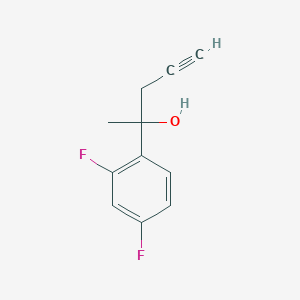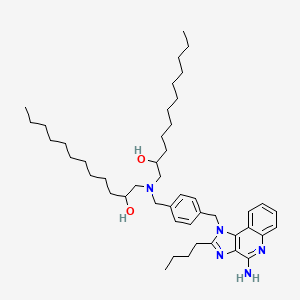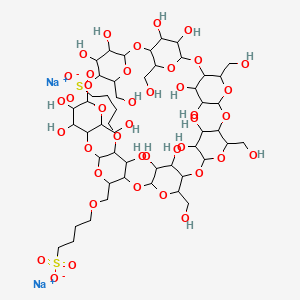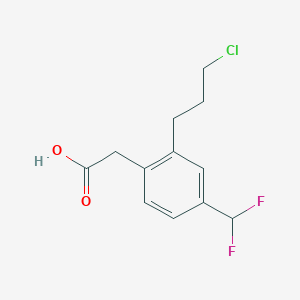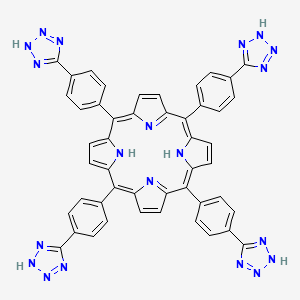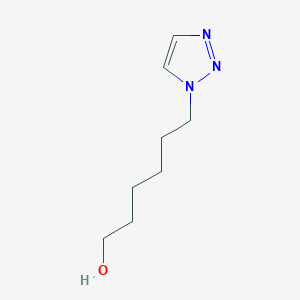
6-(1,2,3-Triazol-1-yl)-1-hexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,2,3-Triazol-1-yl)-1-hexanol is a compound that features a triazole ring attached to a hexanol chain The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3-Triazol-1-yl)-1-hexanol typically involves a click chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its efficiency and high yield. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring.
-
Starting Materials
- 6-azido-1-hexanol
- Terminal alkyne (e.g., propargyl alcohol)
- Copper(I) catalyst (e.g., CuSO₄ and sodium ascorbate)
-
Reaction Conditions
- Solvent: Typically, a mixture of water and t-butanol is used.
- Temperature: The reaction is usually carried out at room temperature.
- Time: The reaction typically completes within a few hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,2,3-Triazol-1-yl)-1-hexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can undergo reduction under specific conditions to form dihydrotriazoles.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used for converting the hydroxyl group to a leaving group.
Major Products Formed
Oxidation: 6-(1,2,3-Triazol-1-yl)hexanal or 6-(1,2,3-Triazol-1-yl)hexanoic acid.
Reduction: Dihydrotriazole derivatives.
Substitution: 6-(1,2,3-Triazol-1-yl)hexyl chloride or 6-(1,2,3-Triazol-1-yl)hexyl tosylate.
Aplicaciones Científicas De Investigación
6-(1,2,3-Triazol-1-yl)-1-hexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile moiety in organic synthesis.
Biology: Acts as a linker in bioconjugation reactions, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine: Investigated for its potential as an antimicrobial agent due to the bioactivity of the triazole ring.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its ability to form stable triazole linkages.
Mecanismo De Acción
The mechanism of action of 6-(1,2,3-Triazol-1-yl)-1-hexanol is largely dependent on its application. In biological systems, the triazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and dipole-dipole interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: The parent compound of the triazole family, known for its stability and bioactivity.
1,2,4-Triazole: Another triazole isomer with distinct chemical properties and applications.
6-(1,2,4-Triazol-1-yl)-1-hexanol: A structural isomer with different reactivity and biological activity.
Uniqueness
6-(1,2,3-Triazol-1-yl)-1-hexanol is unique due to the specific positioning of the triazole ring and the hydroxyl group on the hexanol chain. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C8H15N3O |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
6-(triazol-1-yl)hexan-1-ol |
InChI |
InChI=1S/C8H15N3O/c12-8-4-2-1-3-6-11-7-5-9-10-11/h5,7,12H,1-4,6,8H2 |
Clave InChI |
MKLKVRBLQFXYPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=N1)CCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


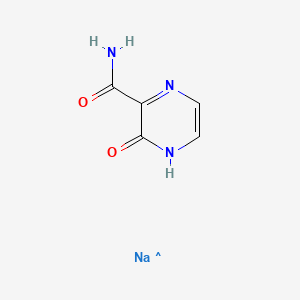

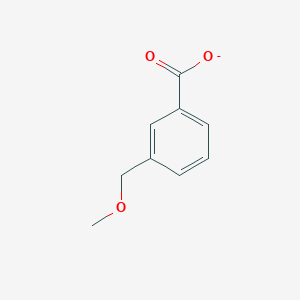
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
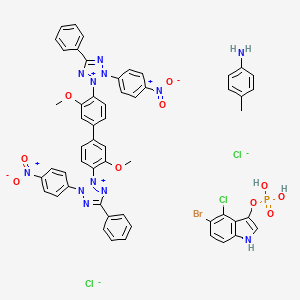

![(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methyl-pentanoyl]amino]-N-[(1S,2R)-2-hydroxy-1-[[(1S)-3-methyl-1-[[2-[(2R)-2-methyloxiran-2-yl]-2-oxo-ethyl]carbamoyl]butyl]carbamoyl]propyl]-3-methyl-pentanamide](/img/structure/B11928126.png)
![[2-[[(1~{S})-1-(3-chlorophenyl)-2-fluoranyl-ethyl]amino]-7-methoxy-1,3-benzoxazol-5-yl]-[(2~{S},5~{S})-5-(2-hydroxyethyl)-2-methyl-morpholin-4-yl]methanone](/img/structure/B11928129.png)
